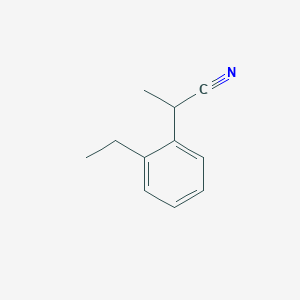

2-(2-Ethylphenyl)propanenitrile

Beschreibung

2-(2-Ethylphenyl)propanenitrile is a nitrile-substituted aromatic compound characterized by an ethyl group at the ortho position of the phenyl ring and a propanenitrile backbone. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides and other functionalized derivatives. For instance, it has been utilized as a precursor for synthesizing 2-(2-Ethylphenyl)-N,N,2-trimethylpropanamide via Method D, achieving a moderate yield of 55% . The compound’s synthetic utility is attributed to its reactivity in nucleophilic additions and catalytic transformations, though its stereochemical outcomes (e.g., enantiomeric excess) remain underexplored in the provided literature.

Eigenschaften

Molekularformel |

C11H13N |

|---|---|

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

2-(2-ethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H13N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3H2,1-2H3 |

InChI-Schlüssel |

GAUDUJDUJXVNHK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1C(C)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The following analysis compares 2-(2-Ethylphenyl)propanenitrile with substituted phenylpropanenitrile derivatives, focusing on synthesis efficiency, stereoselectivity, and substituent effects.

Table 1: Comparative Data for this compound and Analogues

Key Observations:

Yield Trends :

- The ethyl-substituted compound exhibits a lower yield (55%) compared to halogenated (65–66%) and para-alkylated analogues (66–86%). This suggests steric hindrance at the ortho position may impede reaction efficiency .

- Para-substituted tert-butyl derivatives (3j) achieve the highest yield (86%), likely due to reduced steric strain and favorable electronic effects .

Enantiomeric Excess (ee) :

- Ortho-chloro (3q) and para-biphenyl (3k) derivatives show exceptional stereocontrol (98% and 96% ee, respectively), indicating the catalytic system’s efficacy for electron-withdrawing or bulky substituents .

- In contrast, ortho-bromo (3r) and ethyl-substituted compounds exhibit lower ee values (87% and unreported, respectively), highlighting substituent-dependent enantioselectivity challenges.

Substituent Electronic and Steric Effects :

- Halogens (Cl, Br) at the ortho position enhance electrophilicity, facilitating nucleophilic cyanide addition but may introduce steric clashes in asymmetric catalysis .

- Para-alkyl groups (isobutyl, tert-butyl) improve yield due to enhanced solubility and reduced steric interference in the reaction center .

Physicochemical and Functional Comparisons

- Melting Points : The biphenyl derivative (3k) is a solid (mp reported), whereas ethyl- and alkyl-substituted analogues remain liquids, reflecting increased crystallinity with extended aromatic systems .

- The ethyl-substituted compound’s role in amide synthesis (e.g., 4.10p) underscores its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.